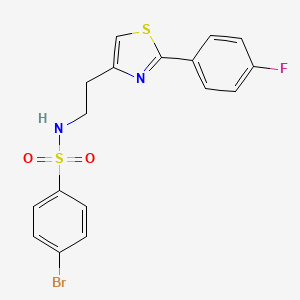
4-bromo-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various benzenesulfonamide derivatives has been a subject of interest due to their potential biochemical applications. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides has been reported, with compounds showing high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases . Similarly, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides were synthesized and found to inhibit carbonic anhydrase isoforms and exhibit cytotoxic effects against breast cancer cell lines . These studies demonstrate the versatility of benzenesulfonamide derivatives in medicinal chemistry.
Molecular Structure Analysis
The molecular structure and spectroscopic properties of benzenesulfonamide derivatives have been explored using experimental techniques and computational methods such as Density Functional Theory (DFT). For example, the molecular structure, spectroscopic properties, and biological evaluation of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides were reported, providing insights into their electronic structures and potential sites for electrophilic and nucleophilic attacks . The crystal structures of N-(4-bromobenzoyl)-arylsulfonamides were also investigated, revealing diverse supramolecular architectures influenced by substituents on the sulfonamide ring .
Chemical Reactions Analysis
The reactivity of benzenesulfonamide derivatives can be inferred from their biochemical evaluations. For instance, the synthesized sulfonamides have been tested against various bacterial strains, showing that some compounds are highly active antibacterial agents . Additionally, the inhibition of carbonic anhydrase and acetylcholinesterase by these derivatives indicates their potential in enzyme inhibition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structures. The presence of different substituents such as bromo, fluoro, and nitro groups can significantly affect their intermolecular interactions, as evidenced by the crystal structure analysis and Hirshfeld surface analysis . These properties are crucial for understanding the drug-likeness and pharmacokinetic profiles of these compounds.
Case Studies
Several case studies highlight the potential applications of benzenesulfonamide derivatives. For example, compounds with high inhibitory activity against kynurenine 3-hydroxylase could be used to investigate the pathophysiological role of the kynurenine pathway after neuronal injury . Another study reported a compound with remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, demonstrating the therapeutic potential of these derivatives .
Applications De Recherche Scientifique
Photodynamic Therapy for Cancer Treatment
Compounds structurally related to "4-bromo-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide" have been explored for their application in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antidiabetic and Antimicrobial Activities
Faidallah, Al-Mohammadi, Alamry, and Khan (2016) conducted research on fluorinated pyrazoles and benzenesulfonylurea and thiourea derivatives, prepared as hypoglycemic agents. These compounds demonstrated significant antidiabetic activity, highlighting the potential therapeutic applications of sulfonamide derivatives in managing diabetes (Faidallah et al., 2016).
Propriétés
IUPAC Name |
4-bromo-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O2S2/c18-13-3-7-16(8-4-13)25(22,23)20-10-9-15-11-24-17(21-15)12-1-5-14(19)6-2-12/h1-8,11,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGFRUSFXFAFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2550194.png)
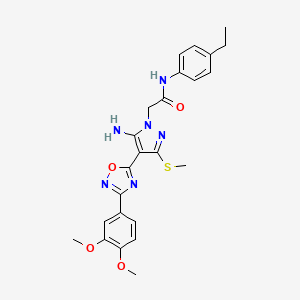
![6,7-Dimethylbenzo[d]thiazol-2-amine](/img/structure/B2550199.png)
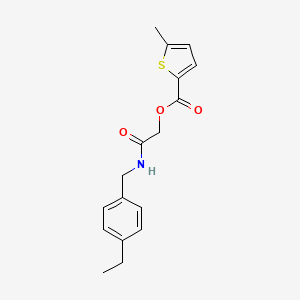
![N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2550205.png)
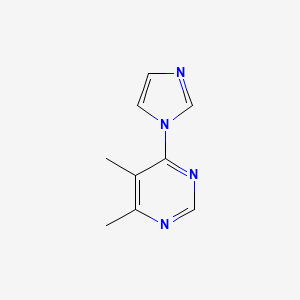
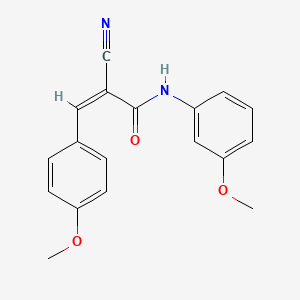
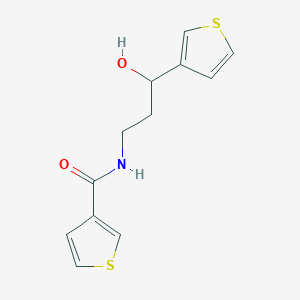
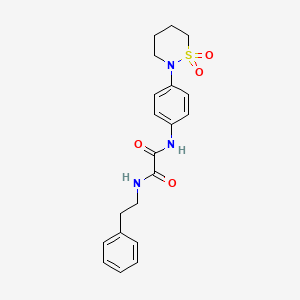
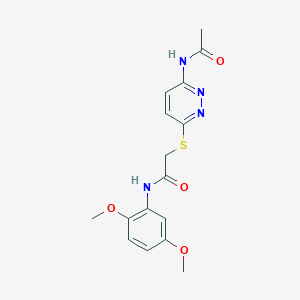
![N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide](/img/structure/B2550212.png)
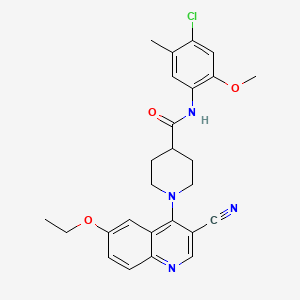
![5-[2-(2,2-Difluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2550214.png)
![N-(2-cyanophenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2550215.png)